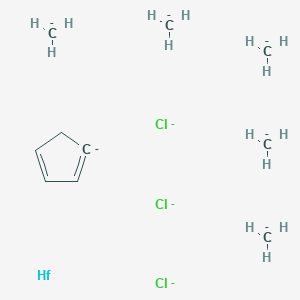
Carbanide;cyclopenta-1,3-diene;hafnium;trichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanide;cyclopenta-1,3-diene;hafnium;trichloride is a coordination complex that involves hafnium, a transition metal, coordinated with cyclopenta-1,3-diene and trichloride ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;cyclopenta-1,3-diene;hafnium;trichloride typically involves the reaction of hafnium tetrachloride with cyclopenta-1,3-diene in the presence of a suitable reducing agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Carbanide;cyclopenta-1,3-diene;hafnium;trichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hafnium oxide complexes, while substitution reactions can produce a variety of hafnium-ligand complexes .
Applications De Recherche Scientifique
Carbanide;cyclopenta-1,3-diene;hafnium;trichloride has several applications in scientific research, including:
Chemistry: Used as a catalyst in various organic transformations and polymerization reactions.
Biology: Investigated for its potential use in biological imaging and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties
Mécanisme D'action
The mechanism of action of carbanide;cyclopenta-1,3-diene;hafnium;trichloride involves its interaction with molecular targets through coordination chemistry. The hafnium center can coordinate with various substrates, facilitating catalytic reactions. The cyclopenta-1,3-diene and trichloride ligands play a crucial role in stabilizing the complex and enhancing its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadienylhafnium trichloride: Similar in structure but differs in the specific ligands coordinated to the hafnium center.
Dimethylbis(cyclopentadienyl)hafnium(IV): Another hafnium complex with different ligands, leading to distinct chemical properties and applications.
Uniqueness
Carbanide;cyclopenta-1,3-diene;hafnium;trichloride is unique due to its specific combination of ligands, which confer unique reactivity and stability. This makes it particularly valuable in catalytic applications and advanced material synthesis .
Propriétés
Formule moléculaire |
C10H20Cl3Hf-9 |
|---|---|
Poids moléculaire |
425.1 g/mol |
Nom IUPAC |
carbanide;cyclopenta-1,3-diene;hafnium;trichloride |
InChI |
InChI=1S/C5H5.5CH3.3ClH.Hf/c1-2-4-5-3-1;;;;;;;;;/h1-3H,4H2;5*1H3;3*1H;/q6*-1;;;;/p-3 |
Clé InChI |
DROXWYIBBCYOSR-UHFFFAOYSA-K |
SMILES canonique |
[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].C1C=CC=[C-]1.[Cl-].[Cl-].[Cl-].[Hf] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thieno[3,2-b]thiophene-3-sulfonyl chloride](/img/structure/B14890089.png)

![3-bromo-5,5-diphenyl-5H-dibenzo[b,d]silole](/img/structure/B14890096.png)

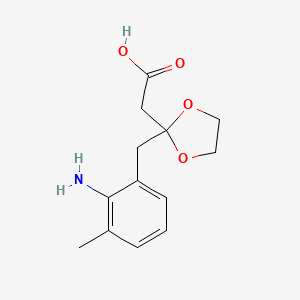
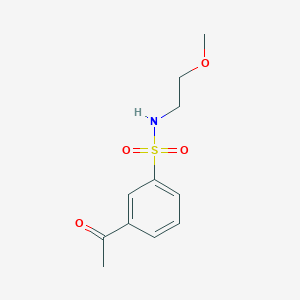
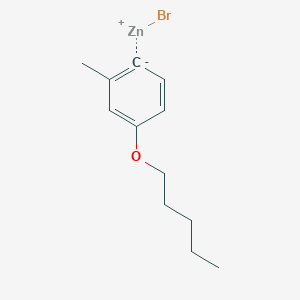
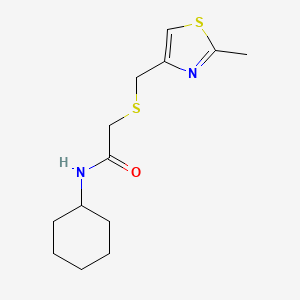
![4-[(Cyclopentyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14890132.png)
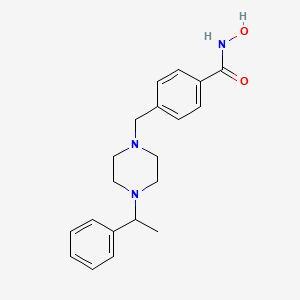

![3-{[4-(2,5-Dimethylphenyl)-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14890159.png)
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanamide](/img/structure/B14890162.png)

